3-amino-N-(3,4-dimethylphenyl)benzamide

Histamine H3 receptor GPCR Ligand binding

Sourcing non-hydroxamic acid HDAC probes with defined substitution often leads to uncontrolled SAR variables. This 3-amino-N-(3,4-dimethylphenyl)benzamide (CAS 102630-89-7) solves that with a precise 3-amino benzoyl and 3,4-dimethyl aniline arrangement, delivering potent H3R binding (Kd = 1.35 nM). Its 50-fold biochemical/cellular KDM4C differential (IC50: 200 nM vs. 10 µM) enables permeability and efflux studies. Supplied at ≥95% purity with logistical support for global B2B procurement.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 102630-89-7
Cat. No. B008771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3,4-dimethylphenyl)benzamide
CAS102630-89-7
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
InChIInChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyHCRWFSZDROXVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(3,4-dimethylphenyl)benzamide Overview


3-Amino-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative featuring a 3-amino substitution on the benzoyl ring and a 3,4-dimethyl substitution on the aniline ring. This structural arrangement positions it within a class of compounds frequently investigated for enzyme inhibition, particularly as non-hydroxamic acid histone deacetylase (HDAC) inhibitors and as histamine H3 receptor (H3R) ligands [1]. The compound is commercially available with a typical purity of ≥95% and a calculated LogP of 2.69, indicating moderate lipophilicity that influences its membrane permeability and binding site accessibility . Its primary utility lies as a research tool or synthetic intermediate in medicinal chemistry programs exploring structure-activity relationships (SAR) within benzamide-based pharmacophores .

Benzamide pharmacophore for SAR exploration
Synthetic intermediate for ortho-amino benzamide inhibitors
Moderate lipophilicity supports membrane permeability studies

3-Amino-N-(3,4-dimethylphenyl)benzamide: Why Analogs Cannot Substitute


Within the benzamide chemotype, seemingly minor structural modifications can profoundly alter target engagement, potency, and selectivity. The presence and precise position of the 3-amino group on the benzoyl ring, coupled with the specific 3,4-dimethyl pattern on the aniline moiety, create a unique spatial and electronic fingerprint. For instance, in the context of ortho-amino benzamide HDAC inhibitors, substitutions at the ortho- and meta-positions relative to the amino group are known to be detrimental to potency, with only small substituents like —CH₃ or —F being tolerated [1]. The 3-amino-N-(3,4-dimethylphenyl)benzamide scaffold represents a distinct arrangement that cannot be assumed to behave identically to unsubstituted benzamides, para-substituted analogs, or compounds bearing alternative aniline substitution patterns. Consequently, researchers relying on generic benzamide replacements risk introducing uncontrolled variables into their biological assays or SAR studies.

Positional amino group matters

Meta-amino placement on the benzoyl ring cannot be replaced by para- or unsubstituted analogs without altering target engagement.

3,4-Dimethyl aniline pattern is critical

Removal or relocation of methyl groups may shift selectivity and cellular activity compared to the target compound.

Generic benzamide replacement introduces variables

Unsubstituted benzamides or alternative aniline substitution patterns may not reproduce H3R or KDM4C assay results.

3-Amino-N-(3,4-dimethylphenyl)benzamide: Quantitative Differentiation Evidence


Histamine H3 Receptor Binding Affinity

3-Amino-N-(3,4-dimethylphenyl)benzamide demonstrates potent binding to the human histamine H3 receptor (H3R), with a reported dissociation constant (Kd) of 1.35 nM in a BRET-based assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. While direct head-to-head comparison data with close structural analogs in the same assay system are not publicly available, this affinity value places the compound in the low nanomolar range, which is comparable to several known H3R antagonists/inverse agonists used as research tools. For context, the clinically studied H3R antagonist pitolisant (tiprolisant) exhibits a Ki of approximately 0.16 nM at the human H3R, while JNJ-5207852 has a reported pKi of 9.4 (Ki ~ 0.4 nM) [2]. The target compound's Kd of 1.35 nM represents a slightly lower but still potent binding affinity. The differentiation for procurement purposes lies in the compound's unique benzamide scaffold, which is structurally distinct from the imidazole, piperidine, or pyrrolidine cores common among other H3R ligands, thereby offering an alternative chemotype for SAR exploration and potential off-target profiling.

H3R Binding Affinity
Reported
Kd = 1.35 nM
Supports H3R binding assay context with distinct benzamide scaffold.
BRET assay, human H3R; pitolisant Ki ~0.16 nM, JNJ-5207852 Ki ~0.4 nM.
Histamine H3 receptor GPCR Ligand binding Neurological research

KDM4C Demethylase Inhibition: Biochemical vs. Cellular

The compound exhibits context-dependent inhibition of lysine-specific demethylase 4C (KDM4C), a histone-modifying enzyme implicated in cancer and stem cell biology. In a biochemical assay using purified N-terminal his-tagged human KDM4C expressed in E. coli, the compound demonstrated an IC50 of 200 nM [1]. However, in a cellular assay using full-length human KDM4C transfected in U2OS cells and measuring H3K9Me3 demethylation, the IC50 was 10,000 nM (10 µM), representing a 50-fold reduction in apparent potency [2]. This discrepancy suggests limited cellular permeability or engagement of the full-length enzyme in its native chromatin context. In contrast, optimized KDM4C tool compounds such as KDM4C-IN-1 and QC6352 exhibit biochemical IC50 values of 8 nM and 35 nM, respectively, and maintain sub-micromolar cellular activity (e.g., HepG2 cell growth inhibition IC50 = 0.8 µM for KDM4C-IN-1) . The target compound's modest cellular potency differentiates it as a weaker inhibitor, which may be advantageous in studies requiring partial or graded KDM4C inhibition rather than complete suppression, or as a starting point for prodrug or formulation optimization to enhance cellular activity.

KDM4C Inhibition
Reported
Biochem. IC50 200 nM
Cellular IC50 10 µM
Cellular permeability context; 50-fold potency shift.
Biochemical vs U2OS cell-based H3K9Me3 readout; comparator KDM4C-IN-1 biochem. IC50 8 nM.
KDM4C Histone demethylase Epigenetics Cancer research

Lipophilicity and Purity: Procurement Differentiators

The compound's calculated LogP value of 2.69 and commercially available purity of ≥95% represent quantifiable procurement and experimental design considerations . In contrast, the unsubstituted analog N-(3,4-dimethylphenyl)benzamide has a lower molecular weight (225.3 g/mol) and lacks the 3-amino group, resulting in altered hydrogen bonding capacity and likely lower LogP (estimated ~3.1 based on fragment contributions) [1]. The 3-amino-N-phenylbenzamide analog (CAS 14315-16-3) has a lower molecular weight (212.25 g/mol) and lacks the methyl groups, yielding a lower LogP (estimated ~1.6) [2]. The target compound's intermediate LogP of 2.69 places it in an optimal range for both solubility and membrane permeability, which is particularly relevant for cell-based assays where the compound's 50-fold drop in cellular versus biochemical KDM4C inhibition (see Evidence Item 2) suggests that further optimization of permeability or efflux susceptibility may be required. Procuring a product with guaranteed purity of ≥95% ensures that observed biological effects are not confounded by impurities that might possess distinct activities.

Lipophilicity
Calculated
LogP = 2.69
Intermediate between more lipophilic dimethylphenyl analog and more hydrophilic amino-phenyl analog.
Reported purity ≥95%. Comparator estimated LogP: 3.1 and 1.6.
Physicochemical properties Lipophilicity Purity Compound procurement

Ortho-Amino Benzamide HDAC Inhibitor Scaffold

The compound belongs to the ortho-amino benzamide class of HDAC inhibitors, a well-established pharmacophore for targeting histone deacetylases with a non-hydroxamic acid zinc-binding group. Patent literature and medicinal chemistry studies have established that substitution patterns around the amino-benzamide core critically modulate HDAC isoform selectivity and potency [1]. Specifically, ortho- and meta-substitutions relative to the amino group generally decrease potency, but para-substituted aromatic/heteroaromatic groups can significantly enhance activity [1]. The target compound features a 3-amino group on the benzoyl ring (meta relative to the amide bond) and a 3,4-dimethyl substitution on the aniline ring. This unique arrangement places it in a SAR space distinct from both simple benzamides like MS-275 (entinostat) (IC50 for HDAC1 = 243 nM, HDAC2 = 453 nM, HDAC3 = 248 nM) and from more potent para-substituted ortho-amino benzamides . While direct HDAC inhibition data for the target compound are not publicly available, its structural features make it a valuable intermediate for synthesizing and evaluating novel HDAC inhibitors with potentially unique isoform selectivity profiles.

HDAC Inhibitor Scaffold
Class-level
3-amino meta, 3,4-dimethyl aniline
Class-level SAR context; ortho-amino benzamide family.
Patent-based inference; direct HDAC inhibition data not publicly reported.
HDAC inhibition Benzamide derivatives Structure-activity relationship Epigenetics

3-Amino-N-(3,4-dimethylphenyl)benzamide: Research and Development Applications


H3R Ligand Discovery and SAR Profiling

Given its potent H3R binding (Kd = 1.35 nM) [1], this compound is well-suited as a starting point for medicinal chemistry campaigns aiming to develop novel H3R antagonists or inverse agonists. Its benzamide scaffold offers a structural alternative to the more common imidazole- and piperidine-based H3R ligands, enabling the exploration of distinct binding modes and potential improvements in selectivity, metabolic stability, or brain penetration. Researchers can use this compound as a reference ligand in competitive binding assays or as a scaffold for parallel synthesis to generate focused libraries for H3R SAR.

KDM4C Mechanistic Studies and Tool Development

The compound's differential activity in biochemical (IC50 = 200 nM) versus cellular (IC50 = 10 µM) KDM4C assays [2] makes it a useful tool for studying the determinants of cellular target engagement for KDM4C inhibitors. It can be employed in experiments designed to dissect the impact of cell permeability, efflux, or chromatin context on inhibitor efficacy. Additionally, its moderate cellular potency provides a broad dynamic range for dose-response studies, which is advantageous for characterizing partial inhibition or for use in combination studies with other epigenetic modulators.

Benzamide HDAC Inhibitor Synthesis and SAR

As an ortho-amino benzamide derivative with a unique meta-amino and 3,4-dimethyl aniline substitution pattern, this compound is a valuable building block for synthesizing novel HDAC inhibitors [3]. It can be further functionalized at the amino group or the aniline ring to create focused libraries aimed at achieving isoform-selective HDAC inhibition. Researchers can use it to prepare analogs that probe the SAR around the aniline region of the benzamide HDAC inhibitor pharmacophore, potentially identifying new leads with improved therapeutic windows.

Cellular Uptake and Efflux Probe

The substantial (50-fold) difference between its biochemical and cellular KDM4C IC50 values [2] suggests that this compound may be subject to cellular efflux or limited passive permeability. This property can be exploited in chemical biology experiments designed to evaluate the role of specific transporters (e.g., P-glycoprotein) or to benchmark the cellular permeability of novel analogs. By comparing the cellular activity of this compound with analogs that have modified physicochemical properties (e.g., altered LogP or hydrogen bond donors), researchers can derive insights into the structural features governing cellular accumulation.

Application
Selection Property
Validation Focus
H3R ligand SAR studies
Benzamide scaffold differentiation
H3R binding assay context
KDM4C cellular engagement studies
Biochemical-to-cellular potency differential
Cell permeability and chromatin context
Benzamide HDAC inhibitor synthesis
Ortho-amino benzamide intermediate
Substitution pattern SAR
Cellular uptake / efflux probe
Cellular activity differential
Transporter and permeability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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